molecular formula C11H16OS B15362128 2-iso-Butylthiobenzyl alcohol

2-iso-Butylthiobenzyl alcohol

Cat. No.: B15362128
M. Wt: 196.31 g/mol
InChI Key: JKRRESIQWIBVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iso-Butylthiobenzyl alcohol is an organic compound with the molecular formula C11H16OS. It contains a benzyl group attached to a sulfur atom, which is further connected to an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iso-Butylthiobenzyl alcohol typically involves the reaction of benzyl chloride with isobutyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the mercaptan group replaces the chlorine atom in benzyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-iso-Butylthiobenzyl alcohol can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles and suitable reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield benzyl alcohol and sulfuric acid as by-products.

  • Reduction: The reduction of the compound can produce isobutyl mercaptan and benzyl chloride.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-iso-Butylthiobenzyl alcohol has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

  • Biology: The compound can be utilized in biochemical studies to investigate sulfur-containing compounds and their interactions with biological molecules.

  • Industry: The compound is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-iso-Butylthiobenzyl alcohol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Thiols: Compounds containing a sulfhydryl group (-SH).

  • Sulfides: Compounds containing a sulfur atom bonded to two carbon atoms.

  • Benzyl Alcohol: A compound similar to 2-iso-Butylthiobenzyl alcohol but without the sulfur atom.

Properties

IUPAC Name

[2-(2-methylpropylsulfanyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRRESIQWIBVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.